(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Overview
Description
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is a complex organometallic compound that features ruthenium as the central metal atomIt is widely used in asymmetric catalysis, particularly in hydrogenation reactions due to its chiral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the reaction of ruthenium trichloride with ®-H8-binap in the presence of a base such as dimethylamine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ligand-substituted ruthenium complexes .
Scientific Research Applications
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mimetics and in the development of new catalytic processes for biological molecules.
Medicine: Research is ongoing into its potential use in drug synthesis and development, particularly for chiral drugs.
Mechanism of Action
The mechanism by which ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by a series of electron transfer and bond formation/breaking steps. The chiral environment provided by the H8-binap ligands ensures that the reactions proceed with high enantioselectivity. The molecular targets and pathways involved include the activation of hydrogen molecules and the formation of chiral centers in the substrate molecules .
Comparison with Similar Compounds
Similar Compounds
- ®-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2]
- ®-Ru(OAc)2(H8-BINAP)
- (S)-H8-BINAP
- ®-SDP
- ®-(+)-5,5′-Dichloro-2,2′-bis(diphenylphosphino)-6,6′-dimethoxy-1,1′-biphenyl
Uniqueness
Compared to similar compounds, ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is unique due to its high stability and efficiency in catalyzing asymmetric hydrogenation reactions. The presence of the H8-binap ligand provides a highly chiral environment, which is crucial for achieving high enantioselectivity in the reactions it catalyzes .
Properties
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHIFITHYJFSD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H91Cl5NP4Ru2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.